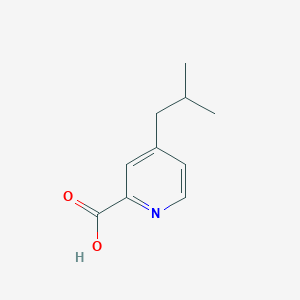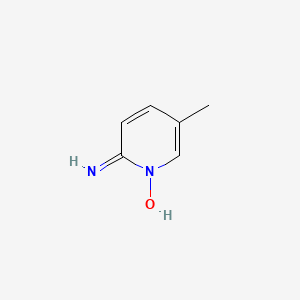
Acyclovir triphosphate
Descripción general
Descripción
El trifosfato de aciclovir es un análogo de nucleósido que se utiliza principalmente como agente antiviral. Es la forma activa del aciclovir, que se usa ampliamente en el tratamiento de infecciones por el virus del herpes simple (VHS) y el virus varicela-zóster (VVZ) . El trifosfato de aciclovir inhibe selectivamente la ADN polimerasa viral, impidiendo así la replicación del ADN viral .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del trifosfato de aciclovir implica múltiples pasos. Inicialmente, el aciclovir se sintetiza a partir de derivados de guanina. Los pasos clave incluyen la protección de la base guanina, la formación del intermedio de aciclovir y la posterior fosforilación para formar trifosfato de aciclovir .
Métodos de Producción Industrial: En entornos industriales, la producción del trifosfato de aciclovir implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: El trifosfato de aciclovir experimenta varios tipos de reacciones químicas, que incluyen:
Fosforilación: La conversión del aciclovir a su forma trifosfato implica la fosforilación por enzimas celulares.
Inhibición de la ADN Polimerasa: El trifosfato de aciclovir compite con el trifosfato de desoxiguanosina por la unión a la ADN polimerasa viral, lo que lleva a la terminación de la cadena.
Reactivos y Condiciones Comunes:
Reactivos de Fosforilación: Las quinasas celulares son responsables de la fosforilación del aciclovir a trifosfato de aciclovir.
Condiciones de Reacción: Las reacciones suelen tener lugar bajo condiciones fisiológicas dentro de las células infectadas.
Productos Principales Formados: El producto principal que se forma a partir de estas reacciones es el trifosfato de aciclovir, que inhibe eficazmente la síntesis de ADN viral .
Aplicaciones Científicas De Investigación
El trifosfato de aciclovir tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El trifosfato de aciclovir ejerce sus efectos antivirales inhibiendo selectivamente la ADN polimerasa viral. Después de la absorción intracelular, el aciclovir se convierte en monofosfato de aciclovir por la timidincinasa codificada por el virus. Este monofosfato se convierte entonces en trifosfato de aciclovir por enzimas celulares . El trifosfato de aciclovir compite con el trifosfato de desoxiguanosina por la incorporación al ADN viral, lo que da como resultado la terminación de la cadena y la inhibición de la síntesis de ADN viral .
Compuestos Similares:
Valaciclovir: Un profármaco del aciclovir que se convierte en aciclovir en el cuerpo.
Famciclovir: Otro agente antiviral que se convierte en penciclovir en el cuerpo.
Ganciclovir: Un análogo de nucleósido utilizado para tratar infecciones por citomegalovirus.
Singularidad del Trifosfato de Aciclovir: El trifosfato de aciclovir tiene una mayor afinidad por la ADN polimerasa viral en comparación con compuestos similares como el trifosfato de penciclovir, lo que lo hace altamente eficaz para inhibir la síntesis de ADN viral . Su acción selectiva y su baja citotoxicidad lo convierten en una opción preferida para el tratamiento de infecciones por VHS y VVZ .
Comparación Con Compuestos Similares
Valacyclovir: A prodrug of acyclovir that is converted to acyclovir in the body.
Famciclovir: Another antiviral agent that is converted to penciclovir in the body.
Ganciclovir: A nucleoside analogue used to treat cytomegalovirus infections.
Uniqueness of Acyclovir Triphosphate: this compound has a higher affinity for viral DNA polymerase compared to similar compounds like penciclovir triphosphate, making it highly effective in inhibiting viral DNA synthesis . Its selective action and low cytotoxicity make it a preferred choice for the treatment of HSV and VZV infections .
Propiedades
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N5O12P3/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-22-1-2-23-27(18,19)25-28(20,21)24-26(15,16)17/h3H,1-2,4H2,(H,18,19)(H,20,21)(H2,15,16,17)(H3,9,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWLSIKEOSXJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N5O12P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216551 | |
| Record name | Acyclovir triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66341-18-2 | |
| Record name | Acyclovir triphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66341-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acyclovir triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066341182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acyclovir triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



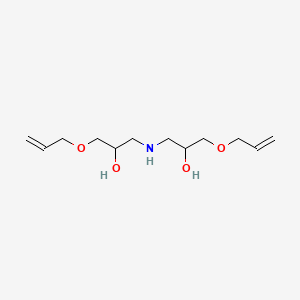
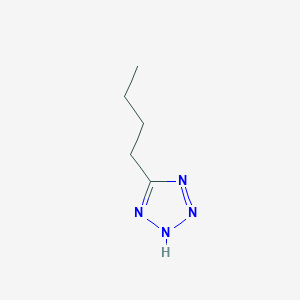
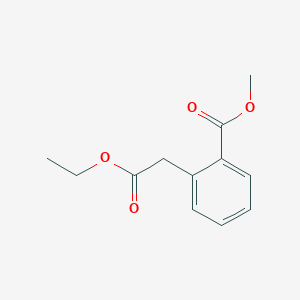


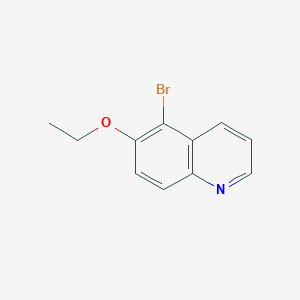
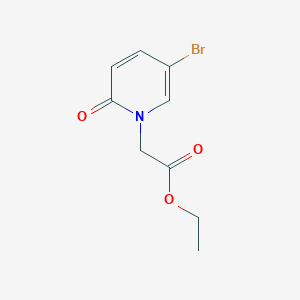
![Propanoic acid, 3-[(3-hydroxypropyl)dithio]-](/img/structure/B3277656.png)
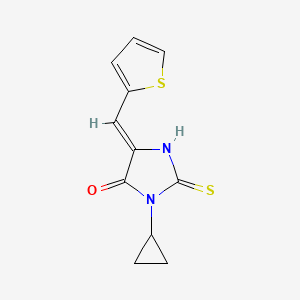
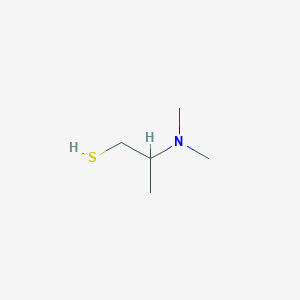
![1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one](/img/structure/B3277682.png)
